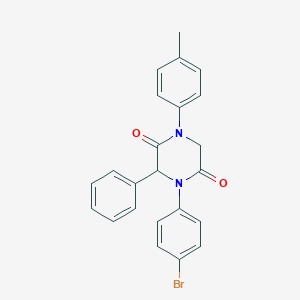
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BPP or BPP-10 and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-10 has been extensively studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
作用機序
BPP-10 induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the surface of cancer cells, which leads to the activation of caspase-8. The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. Both pathways converge on the activation of caspase-3, which leads to the cleavage of various cellular proteins and ultimately to apoptosis.
Biochemical and Physiological Effects:
BPP-10 has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of double-stranded DNA breaks, which ultimately leads to apoptosis. BPP-10 has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent.
実験室実験の利点と制限
BPP-10 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, there are some limitations to its use in lab experiments. BPP-10 is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, BPP-10 is not very soluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on BPP-10. One direction is to further investigate its anticancer properties and potential use as a therapeutic agent. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient synthesis methods for BPP-10.
合成法
BPP-10 can be synthesized using a multistep procedure starting from commercially available 4-bromoaniline, 4-methylacetophenone, and benzaldehyde. The first step involves the reaction of 4-bromoaniline with 4-methylacetophenone in the presence of potassium carbonate and acetic acid to obtain 4-(4-bromophenyl)-1-(4-methylphenyl)butan-1-one. The second step involves the reaction of 4-(4-bromophenyl)-1-(4-methylphenyl)butan-1-one with benzaldehyde in the presence of piperazine and acetic acid to obtain BPP-10.
科学的研究の応用
BPP-10 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPP-10 induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways. It also inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. BPP-10 has also shown potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
特性
製品名 |
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione |
|---|---|
分子式 |
C23H19BrN2O2 |
分子量 |
435.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H19BrN2O2/c1-16-7-11-19(12-8-16)25-15-21(27)26(20-13-9-18(24)10-14-20)22(23(25)28)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3 |
InChIキー |
UKZFMECRYGNZIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
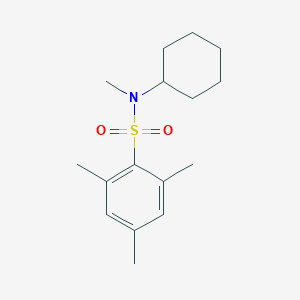
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)

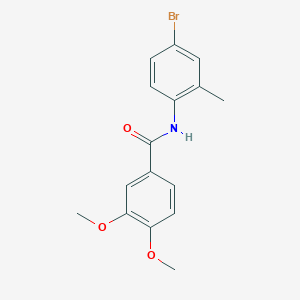
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)
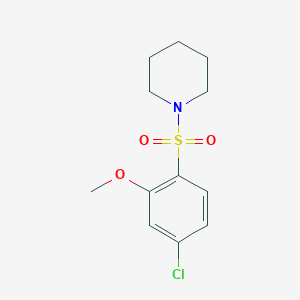

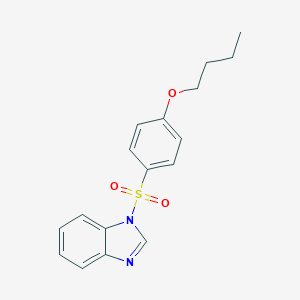
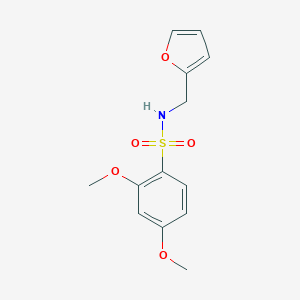
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
